molecular formula C19H24N8O11P- B12065020 Adenosine,cytidylyl-(3'(R)5')-

Adenosine,cytidylyl-(3'(R)5')-

Cat. No.: B12065020
M. Wt: 571.4 g/mol
InChI Key: UPESFRSOPRIEII-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine,cytidylyl-(3’®5’)- is a dinucleoside monophosphate composed of adenosine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of adenosine and the 5’ hydroxyl group of cytidine. This compound is known for its role in various biochemical processes and its structural significance in nucleic acid research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine,cytidylyl-(3’®5’)- typically involves the coupling of adenosine and cytidine nucleotides. One common method is the use of phosphoramidite chemistry, where protected nucleosides are sequentially coupled and then deprotected to yield the desired dinucleotide . The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.

Industrial Production Methods

Industrial production of adenosine,cytidylyl-(3’®5’)- may involve large-scale enzymatic synthesis using nucleotidyl transferases. These enzymes facilitate the transfer of nucleotide residues to form the phosphodiester bond under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Adenosine,cytidylyl-(3’®5’)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis reactions, catalyzed by ribonucleases, cleave the phosphodiester bond, yielding adenosine and cytidine monophosphates .

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using ribonucleases.

    Oxidation: Mild oxidizing agents can be used to modify the nucleobases.

    Substitution: Chemical modifications can be introduced using specific reagents to alter the nucleobases or the sugar moiety.

Major Products

The major products of these reactions include adenosine monophosphate (AMP) and cytidine monophosphate (CMP), along with various modified nucleotides depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine,cytidylyl-(3’®5’)- is unique due to its specific base pairing and structural configuration, which allows it to form distinct helical structures and interact with various enzymes in a specific manner . This uniqueness makes it a valuable tool in nucleic acid research and biochemical studies.

Properties

Molecular Formula

C19H24N8O11P-

Molecular Weight

571.4 g/mol

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl] hydrogen phosphate

InChI

InChI=1S/C19H25N8O11P/c20-7-1-2-26(19(32)25-7)17-10(29)8(6(3-28)36-17)13(38-39(33,34)35)14-11(30)12(31)18(37-14)27-5-24-9-15(21)22-4-23-16(9)27/h1-2,4-6,8,10-14,17-18,28-31H,3H2,(H2,20,25,32)(H2,21,22,23)(H2,33,34,35)/p-1

InChI Key

UPESFRSOPRIEII-UHFFFAOYSA-M

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C(C3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.